3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid
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Overview
Description
3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid, also known as BTB-1, is a novel compound that has attracted the attention of many researchers due to its potential applications in various fields. BTB-1 is a synthetic analog of a natural compound, bisbenzylisoquinoline alkaloid, which has been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. 3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. In addition, 3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid has been found to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. In addition, 3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid has been found to have antimicrobial activity against a range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid is its complex synthesis process, which makes it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid. One area of research is the development of new synthetic analogs of 3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of 3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid, which could lead to the identification of new drug targets. Finally, further studies are needed to evaluate the safety and efficacy of 3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid in clinical trials.
Synthesis Methods
3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid is a complex compound that requires a multi-step synthesis process. The synthesis of 3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid involves the reaction of 2,6-dioxo-3,4-dihydropyrimidine with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The resulting product is then treated with 2,4-dinitrophenylhydrazine to form the final product, 3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid.
Scientific Research Applications
3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound has been extensively studied in vitro and in vivo, and has shown promising results in various preclinical studies.
properties
IUPAC Name |
3,5-bis(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c28-21-17-10-1-2-11(5-10)18(17)22(29)26(21)15-7-14(25(32)33)8-16(9-15)27-23(30)19-12-3-4-13(6-12)20(19)24(27)31/h1-4,7-13,17-20H,5-6H2,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQNOXBKIODJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=CC(=C4)C(=O)O)N5C(=O)C6C7CC(C6C5=O)C=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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